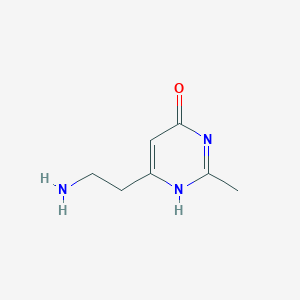![molecular formula C12H21NO2 B7881736 3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)
3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate is a quaternary ammonium compound, known for its significant role in organic chemistry and medicinal applications. This compound is known for its potential in various chemical reactions and its use in numerous scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate typically involves the quaternization of quinolizidine derivatives. This process can be carried out using different alkylating agents under controlled conditions to ensure the formation of the quaternary ammonium structure.
Industrial Production Methods
For industrial-scale production, the process is often optimized to include continuous flow reactions, ensuring a consistent yield and quality of the product. Catalysts may be employed to accelerate the reaction, and purification techniques such as crystallization or chromatography are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert this compound back to its quinolizidine precursor.
Substitution: It is susceptible to nucleophilic substitution due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Hydrides like sodium borohydride are typically employed for reduction.
Substitution: Various nucleophiles, including hydroxide ions and amines, can participate in substitution reactions under suitable conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion back to quinolizidine derivatives.
Substitution: Formation of new compounds with different nucleophiles attached to the propanoate moiety.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for a variety of chemical transformations.
Biology
This compound has shown potential in biological studies due to its ability to interact with biological membranes, making it useful in the study of membrane proteins and ion channels.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential use as pharmaceuticals, particularly in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mecanismo De Acción
3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate exerts its effects primarily through interaction with cellular membranes. The quaternary ammonium group allows it to associate with negatively charged membrane surfaces, potentially affecting membrane fluidity and permeability. In biological systems, it may interact with ion channels and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]acetate: Similar structure with a different carboxylate group.
1-Methyl-3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate: Methyl group instead of the propanoate moiety.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds with different alkyl groups.
Uniqueness
The unique aspect of 3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate lies in its specific quaternary ammonium structure, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9H2,(H,14,15)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVLEINHEWUGMS-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+]2CCCC(C2C1)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)





![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)
